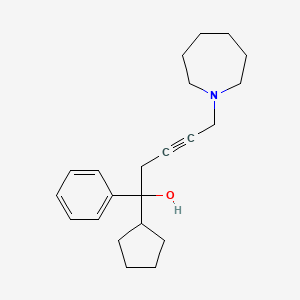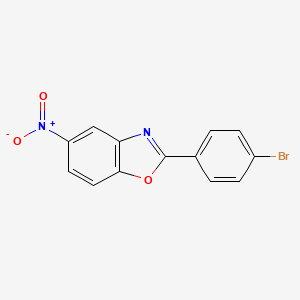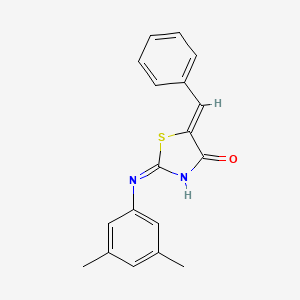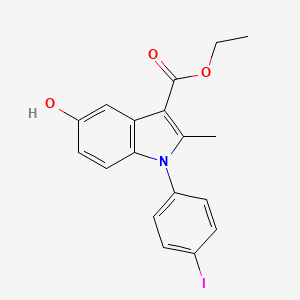![molecular formula C26H24IN3O3 B11682723 (5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-1-(3,5-ジメチルフェニル)-5-{[1-(4-ヨード-3-メチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオン は、ピリミジン環、ピロール環、および複数の置換基を含む独特の構造によって特徴付けられる複雑な有機分子です。
準備方法
合成経路および反応条件
(5Z)-1-(3,5-ジメチルフェニル)-5-{[1-(4-ヨード-3-メチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオン の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピリミジンとピロールの中間体の調製から始まり、特定の条件下でそれらをカップリングして最終生成物を形成します。これらの反応で使用される一般的な試薬には、ハロゲン化化合物、有機金属試薬、およびカップリング反応を促進するためのさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために合成経路を最適化する可能性があります。これには、連続フローリアクター、高度な精製技術、および製造品質を安定させるための自動化の使用が含まれる可能性があります。
化学反応の分析
反応の種類
(5Z)-1-(3,5-ジメチルフェニル)-5-{[1-(4-ヨード-3-メチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオン: は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、特定の条件下で酸化され、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: この化合物は、置換反応に参加することができ、その中で1つの置換基が別の置換基に置き換えられます。
一般的な試薬と条件
これらの反応の一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。反応条件は、通常、目的の変換を達成するために、制御された温度、溶媒、および触媒を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応は分子内の特定の位置に新しい官能基を導入する可能性があります。
科学研究の応用
(5Z)-1-(3,5-ジメチルフェニル)-5-{[1-(4-ヨード-3-メチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオン:
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用でき、さまざまな有機合成経路の前駆体として役立ちます。
生物学: これは、創薬および開発における応用が期待される、生物活性分子として可能性があります。
医学: この化合物は、抗がん剤や抗菌剤としての可能性など、治療特性について調査できます。
産業: これは、電子またはフォトニックアプリケーションなど、特定の特性を持つ新しい材料の開発に役立つ可能性があります。
科学的研究の応用
(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.
Industry: It may find use in the development of new materials with specific properties, such as electronic or photonic applications.
作用機序
(5Z)-1-(3,5-ジメチルフェニル)-5-{[1-(4-ヨード-3-メチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオン の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質を含み、生物学的経路のモジュレーションにつながる可能性があります。正確なメカニズムは、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- メチル (2Z)-2-(1-エチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-[4-(2-フロイルオキシ)フェニル]-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート
- 2-フルオロデスクロロケタミン
独自性
(5Z)-1-(3,5-ジメチルフェニル)-5-{[1-(4-ヨード-3-メチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオン: は、ピリミジン環とピロール環の両方の存在、およびこれらの環に付加された特定の置換基など、構造的特徴のユニークな組み合わせにより際立っています。この独特の構造は、さまざまな用途において貴重な化合物にする可能性のある、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: stands out due to its unique combination of structural features, including the presence of both pyrimidine and pyrrole rings, as well as the specific substituents attached to these rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C26H24IN3O3 |
|---|---|
分子量 |
553.4 g/mol |
IUPAC名 |
(5Z)-1-(3,5-dimethylphenyl)-5-[[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H24IN3O3/c1-14-8-15(2)10-21(9-14)30-25(32)22(24(31)28-26(30)33)13-19-12-17(4)29(18(19)5)20-6-7-23(27)16(3)11-20/h6-13H,1-5H3,(H,28,31,33)/b22-13- |
InChIキー |
GJUYDZUSQRMMBZ-XKZIYDEJSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=C(C=C4)I)C)C)/C(=O)NC2=O)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)I)C)C)C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)


![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)

![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)


